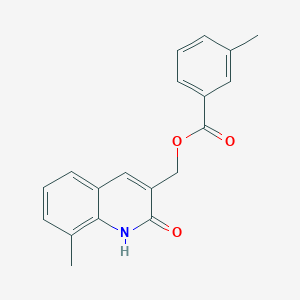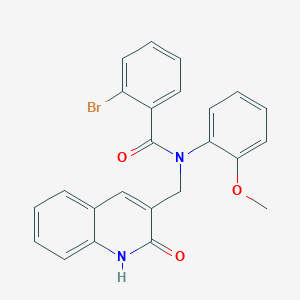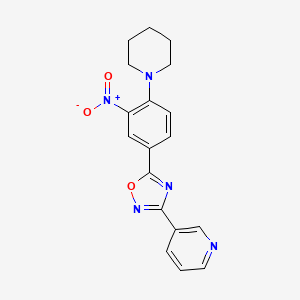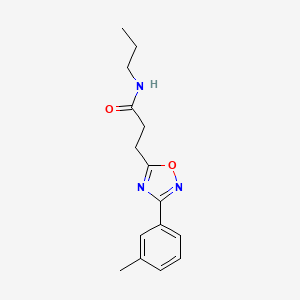
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key target for pain management and addiction treatment. In
Mécanisme D'action
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioid peptides and exogenous opioid drugs. By blocking the mu-opioid receptor, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can reduce the analgesic and rewarding effects of opioids, which may have implications for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity, decreasing drug-seeking behavior in animal models of addiction, and altering the release of neurotransmitters such as dopamine and serotonin. N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis, suggesting that it may have potential therapeutic benefits for inflammatory pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for lab experiments is its selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of mu-opioid receptor blockade without interfering with other opioid receptor systems. However, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be difficult to synthesize and purify, which may limit its availability and increase its cost. Additionally, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a relatively short half-life in vivo, which may limit its usefulness for long-term studies.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and the mu-opioid receptor system. One area of interest is the role of the mu-opioid receptor in chronic pain conditions, and the potential therapeutic benefits of mu-opioid receptor antagonists for these conditions. Another area of interest is the use of mu-opioid receptor antagonists for the treatment of opioid addiction, and the development of new and more effective drugs in this area. Finally, there is ongoing research into the molecular mechanisms of mu-opioid receptor signaling, which may lead to the development of new drugs with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenyl isocyanate with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The resulting product is then coupled with 2-(2-hydroxyphenoxy)acetic acid to form N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity and yield of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be improved through further purification and characterization techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research to study the mu-opioid receptor system. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for investigating the role of the mu-opioid receptor in pain perception, addiction, and other physiological processes. N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been used in animal studies to explore the potential therapeutic benefits of mu-opioid receptor antagonists for the treatment of opioid addiction.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-6-8-16(13-15)22-26-23(30-27-22)17-9-2-5-12-20(17)29-14-21(28)25-19-11-4-3-10-18(19)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWQNOZYKWVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


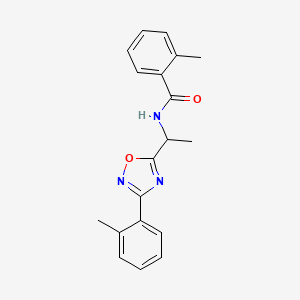

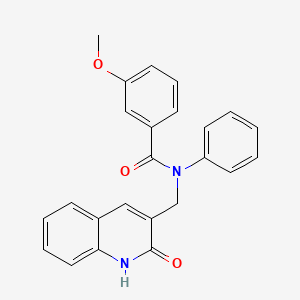
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)



![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
